5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C13H10N2O4S2. It is characterized by the presence of a thiophene ring, a sulfonamide group, and a phthalimide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-(1,3-dioxoisoindolin-2-yl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Shares the thiophene ring but differs in the presence of a thiadiazole moiety.
N-Substituted (Hexahydro)-1H-isoindole-1,3-dione: Contains the phthalimide moiety but lacks the thiophene and sulfonamide groups
Uniqueness
5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiophene ring and the sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10N2O4S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H10N2O4S2/c14-21(18,19)11-6-5-8(20-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2,(H2,14,18,19) |
InChI Key |
PERAJHTYMMEXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)S(=O)(=O)N |
Origin of Product |
United States |
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